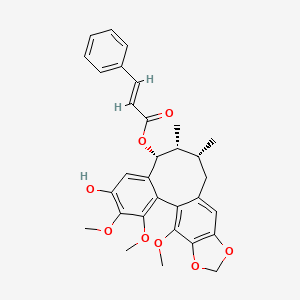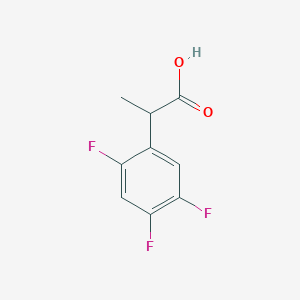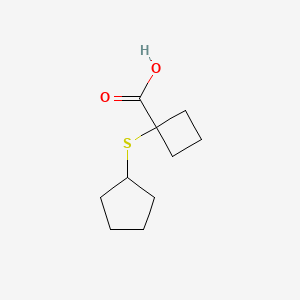
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O2S and a molecular weight of 200.3 g/mol This compound is characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclobutane-1-carboxylic acid with cyclopentylthiol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as dichloromethane. Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the sulfur atom, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing cyclobutane or sulfur-containing functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways or diseases.
Wirkmechanismus
The mechanism of action of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and the sulfur atom play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1-carboxylic acid: Lacks the cyclopentylsulfanyl group, resulting in different chemical and biological properties.
Cyclopentylthiol: Contains the cyclopentylsulfanyl group but lacks the cyclobutane ring, leading to different reactivity and applications.
Sulfoxides and sulfones: Oxidized derivatives of sulfur-containing compounds, with distinct chemical and biological activities.
Eigenschaften
Molekularformel |
C10H16O2S |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
1-cyclopentylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c11-9(12)10(6-3-7-10)13-8-4-1-2-5-8/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
HUWMXKCFLCGILB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)SC2(CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
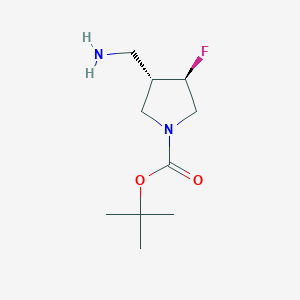
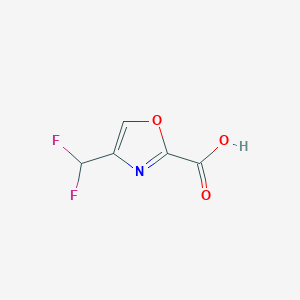
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
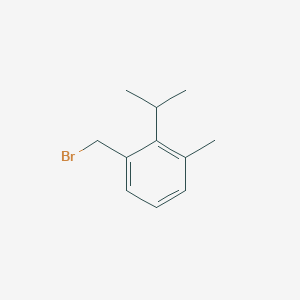
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
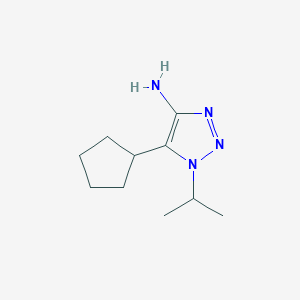
amine](/img/structure/B13066573.png)
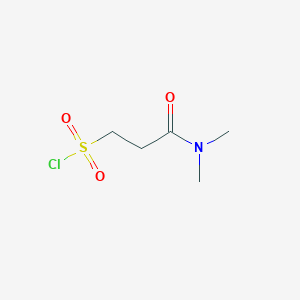

![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)
